6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17372158
InChI: InChI=1S/C11H8F4O2/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5H,1-3H2
SMILES:
Molecular Formula: C11H8F4O2
Molecular Weight: 248.17 g/mol

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one

CAS No.:

Cat. No.: VC17372158

Molecular Formula: C11H8F4O2

Molecular Weight: 248.17 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one -

Specification

Molecular Formula C11H8F4O2
Molecular Weight 248.17 g/mol
IUPAC Name 6-fluoro-7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C11H8F4O2/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5H,1-3H2
Standard InChI Key UZPAOQWHNZVHED-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC(=C(C=C2C(=O)C1)OC(F)(F)F)F

Introduction

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the class of naphthalenones. These compounds are derivatives of naphthalene, featuring a ketone functional group. The presence of fluorine and trifluoromethoxy substituents in this compound contributes to its unique structural characteristics, which may influence its chemical reactivity and biological activity.

Synthesis

The synthesis of 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. These reactions often start with naphthalene derivatives and involve specific reagents to introduce the fluorine and trifluoromethoxy groups.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity, potentially leading to therapeutic effects, including anti-inflammatory or anticancer activities.

Material Science

In addition to medicinal applications, 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one may also have uses in material science, although specific details on these applications are not widely documented in the available literature.

Chemical Reactivity

The compound can engage in electrophilic aromatic substitutions due to its electron-withdrawing substituents. This reactivity profile suggests potential for further chemical modification and synthesis of derivatives with tailored properties.

Comparison with Similar Compounds

Other compounds in the naphthalenone class, such as 7-Chloro-6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, have different substituents that affect their chemical and biological properties. For example, the latter compound has a molecular weight of 248.63 g/mol and a chemical formula of C11H8ClF3O .

Data Table

PropertyValue
Molecular Weight264.63 g/mol
IUPAC Name6-fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one
InChIInChI=1S/C11H8F4O2/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5H,1-3H2

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